molecular formula C11H21N5 B13205782 N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine

N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13205782
M. Wt: 223.32 g/mol
InChI Key: UOEKBRALPLPKTG-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine is a 1,2,4-triazole derivative characterized by a diethylamino group at the N3 position and a pyrrolidinylmethyl substituent at the C5 position of the triazole core. The pyrrolidine moiety introduces conformational flexibility and basicity, while the diethyl group enhances lipophilicity. This compound is of interest due to the pharmacological relevance of 1,2,4-triazole derivatives as enzyme inhibitors and antimicrobial/anticancer agents .

Properties

Molecular Formula

C11H21N5

Molecular Weight

223.32 g/mol

IUPAC Name

N,N-diethyl-5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H21N5/c1-3-16(4-2)11-12-10(13-14-11)9-15-7-5-6-8-15/h3-9H2,1-2H3,(H,12,13,14)

InChI Key

UOEKBRALPLPKTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NNC(=N1)CN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions using pyrrolidine and appropriate electrophilic intermediates.

    Attachment of Diethylamine Groups: The diethylamine groups can be introduced through alkylation reactions using diethylamine and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethyl acetate, n-hexane, petroleum ether, chloroform

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be explored for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Their Implications

The target compound differs from analogs primarily in the C5 and N3 substituents. Key comparisons include:

Compound Name C5 Substituent N3 Substituent Key Features
Target Compound (Pyrrolidin-1-yl)methyl N,N-Diethyl Cyclic amine (flexibility, basicity)
N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine (Ethylamino)methyl N,N-Diethyl Linear amine (reduced steric hindrance)
5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine Benzylthio Phenyl Aromatic thioether (enhanced π-π interactions)
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine Phenyl p-Tolyl Aromatic groups (improved planarity)

Structural Impact :

  • The pyrrolidine ring in the target compound may improve binding to enzymes with hydrophobic pockets compared to linear amines (e.g., ethylamino) .
  • Aromatic substituents (e.g., benzylthio, phenyl) enhance interactions with aromatic residues in enzyme active sites but reduce solubility .

Target Compound Hypotheses :

  • The pyrrolidine group may enhance blood-brain barrier penetration compared to polar substituents, making it suitable for CNS targets.
  • Diethyl and pyrrolidine groups could reduce off-target effects on HsMetAP1 due to steric bulk .

Physicochemical and Pharmacokinetic Properties

Molecular Properties

Property Target Compound N,N-Diethyl-5-[(methylamino)methyl] Analog 5-Phenyl-N-(p-tolyl) Derivative
Molecular Formula C11H22N6 C8H17N5 C15H14N4
Molecular Weight 238.34 183.25 250.30
Calculated LogP 2.1 1.8 3.4
Water Solubility (mg/mL) ~10 ~15 ~2

Key Observations :

  • The target compound’s higher molecular weight and LogP suggest moderate lipophilicity, balancing membrane permeability and solubility.
  • Pyrrolidine’s basicity (pKa ~11) may improve solubility in acidic environments (e.g., stomach) .

Biological Activity

N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS Number: 2059987-57-2) is a synthetic compound belonging to the class of triazole derivatives. This compound exhibits a unique structural combination of a triazole ring and a pyrrolidine ring with diethylamine groups, which may contribute to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.

PropertyValue
Molecular Formula C₁₁H₂₁N₅
Molecular Weight 223.32 g/mol
IUPAC Name N,N-diethyl-5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-3-amine
InChI Key UOEKBRALPLPKTG-UHFFFAOYSA-N

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and carbonyl compounds.
  • Introduction of the Pyrrolidine Ring : Nucleophilic substitution reactions involving pyrrolidine.
  • Attachment of Diethylamine Groups : Alkylation reactions with diethylamine.

The compound's mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity to exert biological effects.

Anti-inflammatory Activity

Recent studies have indicated that triazole derivatives can exhibit significant anti-inflammatory properties. In vitro assays demonstrated that certain derivatives related to this compound show promising cyclooxygenase (COX) inhibitory activity. For instance, compounds derived from similar structures have shown a selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against various pathogens. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The exact mechanisms may involve interference with nucleic acid synthesis or disruption of cellular membrane integrity.

Anticancer Potential

The anticancer activity of triazole derivatives has been an area of active research. The compound's structure allows it to interact with multiple biological targets involved in cancer cell proliferation and survival. Molecular docking studies suggest that similar compounds can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth .

Case Studies and Research Findings

Recent research has identified several promising derivatives based on the triazole structure that exhibit significant biological activity:

  • In Vitro Studies : Compounds derived from similar triazole frameworks were tested for cytotoxicity against various cancer cell lines and demonstrated selective inhibition without significant cytotoxic effects on normal cells .
  • Molecular Docking Studies : These studies reveal favorable binding interactions with COX enzymes and other targets relevant to inflammation and cancer pathways .
  • Pharmacokinetic Profiles : In silico predictions suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for these compounds, enhancing their potential as therapeutic agents .

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